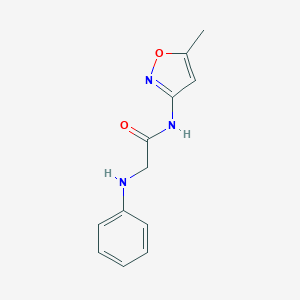![molecular formula C25H22N2O3 B271050 N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271050.png)
N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DBF-AM1, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been studied extensively for its mechanism of action and biochemical effects.
Mécanisme D'action
N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is known to modulate the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, increase antioxidant enzyme activity, and improve mitochondrial function. N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, one limitation is that it is a relatively new compound and its long-term effects are not yet fully understood.
Orientations Futures
Future research on N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide could focus on its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases. Further studies could also investigate the safety and pharmacokinetics of N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in humans. Additionally, the development of derivatives and analogs of N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide could lead to the discovery of more potent and selective compounds for therapeutic use.
Méthodes De Synthèse
N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of dibenzo[b,d]furan-3-carboxylic acid with 2,4-dimethylphenylhydrazine, followed by the addition of pyrrolidine-3-carboxylic acid and N,N'-dicyclohexylcarbodiimide. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in vitro and in vivo. N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Formule moléculaire |
C25H22N2O3 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
N-dibenzofuran-3-yl-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H22N2O3/c1-15-7-10-21(16(2)11-15)27-14-17(12-24(27)28)25(29)26-18-8-9-20-19-5-3-4-6-22(19)30-23(20)13-18/h3-11,13,17H,12,14H2,1-2H3,(H,26,29) |
Clé InChI |
SLUHQDNGEAJKCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C |
SMILES canonique |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270967.png)
![N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270968.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270970.png)
![N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270972.png)
![N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270976.png)
![N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270977.png)
![N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270979.png)
![2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270980.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270985.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)
